molecular formula C15H18N2OS2 B2610414 2-(1H-pyrrol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705097-39-7

2-(1H-pyrrol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2610414
CAS RN: 1705097-39-7
M. Wt: 306.44
InChI Key: TXLMMAXUDPRHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-pyrrol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the thiazepane family, which is known for its diverse biological activities.

Scientific Research Applications

Conducting Polymers Synthesis

A study by Pandule et al. (2014) focuses on the synthesis of conducting polymers based on derivatives similar to 2-(1H-pyrrol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone. These polymers were synthesized through chemical and electrochemical polymerization, showing variations in electrical conductivity based on the substituents' nature, highlighting the impact of electron-donating and electron-withdrawing groups on the polymers' properties. The research indicates that these polymers exhibit good thermal stability and have potential applications in various electronic devices due to their conductive properties (Pandule et al., 2014).

Antiviral Activity Exploration

In another study, Attaby et al. (2006) explored the synthesis and antiviral activity of derivatives structurally related to 2-(1H-pyrrol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone. The research involved synthesizing a range of heterocyclic compounds and evaluating their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, suggesting potential applications of these compounds in developing new antiviral drugs (Attaby et al., 2006).

Corrosion Inhibition

Eddy and Ita (2011) conducted experimental and theoretical studies on derivatives of cyclopentadiene, closely related to the compound , to evaluate their corrosion inhibition potential for mild steel in HCl solutions. The research findings indicated that these compounds are effective corrosion inhibitors, with their performance closely linked to the molecular structure, as analyzed through density functional theory and quantitative structure-activity relationship methods. This study highlights the potential application of similar compounds in protecting metals from corrosion, which is crucial in various industrial applications (Eddy & Ita, 2011).

properties

IUPAC Name

2-pyrrol-1-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS2/c18-15(12-16-6-1-2-7-16)17-8-5-14(20-11-9-17)13-4-3-10-19-13/h1-4,6-7,10,14H,5,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLMMAXUDPRHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrrol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.